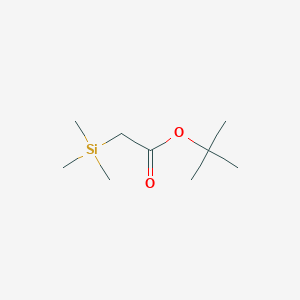

tert-Butyl trimethylsilylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-9(2,3)11-8(10)7-12(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHBQWITMXOSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194054 | |

| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41108-81-0 | |

| Record name | 1,1-Dimethylethyl 2-(trimethylsilyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41108-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041108810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41108-81-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl trimethylsilylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism and Application of tert-Butyl Trimethylsilylacetate

Abstract

This technical guide offers an in-depth analysis of tert-butyl trimethylsilylacetate (TBTMSA), a pivotal reagent in contemporary organic synthesis. We will dissect its fundamental mechanism of action, primarily its role as a highly effective and stable precursor for the lithium enolate of tert-butyl acetate. This document is tailored for researchers, scientists, and professionals in drug development, providing not just theoretical underpinnings but also field-tested insights and meticulous experimental protocols. The narrative is structured to elucidate the rationale behind experimental decisions, presenting a self-validating, authoritative resource grounded in robust scientific literature.

Introduction: The Strategic Imperative for tert-Butyl Trimethylsilylacetate

In the realm of carbon-carbon bond formation, the controlled and efficient generation of ester enolates is a cornerstone. While the direct deprotonation of esters like tert-butyl acetate using strong bases such as lithium diisopropylamide (LDA) is a common strategy, it is often plagued by challenges including competitive self-condensation (the Claisen condensation) and equilibrium issues.[1] tert-Butyl trimethylsilylacetate provides an elegant and strategic alternative. It functions as a "masked enolate," a stable progenitor that can be converted to the desired lithium enolate of tert-butyl acetate with high fidelity upon treatment with an organolithium reagent. This indirect approach affords superior control, enhanced reproducibility, and frequently, improved yields in subsequent nucleophilic reactions.

The efficacy of TBTMSA is rooted in the distinct roles of its structural components:

-

The Trimethylsilyl (TMS) Group: This moiety facilitates a clean and rapid transmetalation. The silicon-carbon bond is readily cleaved by nucleophilic attack from an organolithium reagent in a silyl-lithium exchange, a thermodynamically favorable process.

-

The tert-Butyl Group: This sterically bulky group is critical for stability. It effectively prevents the intermolecular self-condensation that can compromise reactions involving the corresponding simple ester enolate.[2] Furthermore, it enhances the thermal stability of the resulting enolate.

This guide will explore the mechanistic details of this transformation and demonstrate its utility in key synthetic applications.

Core Mechanism: Silyl-Lithium Exchange for Enolate Generation

The principal function of tert-butyl trimethylsilylacetate is its conversion into the lithium enolate of tert-butyl acetate. This is achieved through a transmetalation reaction, typically employing an organolithium reagent like n-butyllithium (n-BuLi).

The reaction proceeds via nucleophilic attack of the organolithium's carbanion on the silicon atom of TBTMSA, leading to the formation of the desired lithium enolate and a stable tetraalkylsilane byproduct.

Causality Behind Experimental Choices: A Self-Validating System

-

Solvent Selection: Anhydrous polar aprotic solvents, particularly tetrahydrofuran (THF), are the standard. THF plays a crucial role in solvating the lithium cation, which prevents the aggregation of both the organolithium reagent and the product enolate. This disaggregation enhances the nucleophilicity and overall reactivity of the species in solution.

-

Temperature Control: The reaction is invariably conducted at low temperatures, with -78 °C (a dry ice/acetone bath) being the convention.[3] This critical parameter ensures kinetic control, suppressing potential side reactions such as the decomposition of the organolithium reagent or the newly formed, reactive enolate. It also mitigates the risk of the enolate reacting with any unreacted starting material.

-

Controlled Reagent Addition: The organolithium reagent is introduced to the TBTMSA solution in a dropwise manner. This methodical addition is essential for managing the exothermic nature of the reaction and preventing localized high concentrations of the potent n-BuLi, which could lead to undesired pathways.

Visualizing the Enolate Formation

Caption: Mechanism of lithium enolate generation from TBTMSA.

Application in Diastereoselective Aldol Reactions

A premier application of the TBTMSA-derived enolate is in stereoselective aldol reactions.[3] This methodology facilitates the construction of β-hydroxy esters, which are prevalent structural motifs in many natural products and pharmaceutically active molecules. By reacting the pre-formed enolate with a chiral aldehyde or in the presence of a chiral ligand, high levels of stereocontrol can be achieved.

Experimental Protocol: Diastereoselective Aldol Addition to a Chiral Aldehyde

This protocol outlines a general procedure for the reaction between the lithium enolate derived from TBTMSA and a chiral aldehyde, such as one derived from an amino acid.

Materials:

-

tert-Butyl trimethylsilylacetate

-

n-Butyllithium (solution in hexanes)

-

Chiral aldehyde (e.g., N-Boc-L-phenylalaninal)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Generation:

-

Under an inert atmosphere (Argon or N₂), dissolve tert-butyl trimethylsilylacetate (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting pale yellow solution at -78 °C for 45 minutes.

-

-

Aldol Reaction:

-

Dissolve the chiral aldehyde (1.2 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask.

-

Add the aldehyde solution dropwise to the cold enolate solution over 15 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to ambient temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

-

Purification:

-

Dry the combined organic phase over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel to isolate the diastereomeric β-hydroxy ester products.

-

Visualizing the Aldol Reaction Workflow

Caption: Experimental workflow for a diastereoselective aldol reaction.

Application in C-Alkylation Reactions

The nucleophilic lithium enolate generated from TBTMSA readily participates in Sₙ2 reactions with various electrophiles, most commonly primary alkyl halides. This provides a robust and direct route for the synthesis of α-substituted tert-butyl esters, which are valuable intermediates in organic synthesis.[4]

Experimental Protocol: Enolate C-Alkylation

Materials:

-

tert-Butyl trimethylsilylacetate

-

sec-Butyllithium (s-BuLi) (solution in cyclohexane)

-

Alkyl halide (e.g., benzyl bromide)

-

Hexamethylphosphoramide (HMPA) (Caution: HMPA is a suspected carcinogen and must be handled with appropriate safety precautions in a chemical fume hood. Dichloromethane or DMPU can be used as alternatives in some cases.)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Enolate Generation:

-

In a flame-dried flask under an inert atmosphere, dissolve tert-butyl trimethylsilylacetate (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add s-butyllithium (1.05 eq.) dropwise.

-

Stir the solution at -78 °C for 30 minutes.

-

-

Alkylation:

-

To the enolate solution at -78 °C, add HMPA (2.0 eq.) via syringe. The HMPA acts as a powerful ligand, breaking down enolate aggregates and increasing nucleophilicity.

-

Stir the mixture for 20 minutes at -78 °C.

-

Add the alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm slowly to ambient temperature and stir for 12-16 hours.

-

-

Workup:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution in vacuo.

-

Purify the crude residue by flash column chromatography to obtain the pure α-alkylated tert-butyl ester.

-

Summary of Reaction Parameters

| Reaction Type | Primary Reagents | Critical Temperature | Typical Solvent | Key Product Class |

| Enolate Generation | TBTMSA, Organolithium (n-BuLi/s-BuLi) | -78 °C | THF | Lithium Enolate |

| Aldol Reaction | Lithium Enolate, Aldehyde/Ketone | -78 °C | THF | β-Hydroxy Ester |

| C-Alkylation | Lithium Enolate, Alkyl Halide, HMPA | -78 °C to RT | THF | α-Alkylated Ester |

Conclusion

tert-Butyl trimethylsilylacetate is a sophisticated and highly practical reagent that elegantly circumvents common issues associated with direct ester enolate formation. Its primary mechanism of action—a clean silyl-lithium exchange—provides reliable access to the lithium enolate of tert-butyl acetate. As demonstrated, this enolate is a versatile nucleophile for critical C-C bond-forming reactions, including stereoselective aldol additions and C-alkylations. By comprehending the mechanistic principles and the rationale governing the specific experimental conditions, researchers can effectively leverage tert-butyl trimethylsilylacetate to construct complex molecular architectures essential for advancements in drug discovery, natural product synthesis, and materials science.

References

-

Title: Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate Source: The Journal of Organic Chemistry, 2010, 75(15), 5351-5354 URL: [Link]

-

Title: Aldol reaction Source: Wikipedia URL: [Link]

-

Title: An Increased Understanding of Enolate Additions under Mechanochemical Conditions Source: Molecules, 2017, 22(5), 696 URL: [Link]

-

Title: Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones Source: University Lecture Notes URL: [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of tert-Butyl Trimethylsilylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

The structure of tert-butyl trimethylsilylacetate, with the numbering convention used for NMR assignments, is presented below.

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~0.1 - 0.2 | Singlet | 9H | Si-(CH ₃)₃ |

| b | ~1.9 - 2.1 | Singlet | 2H | -C(=O)-CH ₂-Si- |

| c | ~1.4 - 1.5 | Singlet | 9H | -O-C(CH ₃)₃ |

Interpretation:

-

Signal a (δ ~0.1 - 0.2 ppm): This high-field singlet is characteristic of the nine equivalent protons of the trimethylsilyl (TMS) group. The silicon atom is less electronegative than carbon, leading to significant shielding of the methyl protons.

-

Signal b (δ ~1.9 - 2.1 ppm): This singlet corresponds to the two protons of the methylene group adjacent to both the carbonyl and the trimethylsilyl groups. The electron-withdrawing effect of the carbonyl group deshields these protons, shifting them downfield.

-

Signal c (δ ~1.4 - 1.5 ppm): This singlet arises from the nine equivalent protons of the tert-butyl group. The signal is a sharp singlet due to the absence of adjacent protons for coupling. [3]

Predicted ¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170 - 175 | C =O |

| 2 | ~80 - 82 | -O-C (CH₃)₃ |

| 3 | ~28 - 30 | -O-C(C H₃)₃ |

| 4 | ~25 - 28 | -C(=O)-C H₂-Si- |

| 5 | ~ -1 to -3 | Si-(C H₃)₃ |

Interpretation:

-

Signal 1 (δ ~170 - 175 ppm): This downfield signal is characteristic of the carbonyl carbon of the ester group. The chemical shift is in the typical range for ester carbonyls. [4][5]* Signal 2 (δ ~80 - 82 ppm): This signal corresponds to the quaternary carbon of the tert-butyl group directly attached to the oxygen atom.

-

Signal 3 (δ ~28 - 30 ppm): This signal represents the three equivalent methyl carbons of the tert-butyl group.

-

Signal 4 (δ ~25 - 28 ppm): This signal is assigned to the methylene carbon adjacent to the carbonyl and silicon atoms.

-

Signal 5 (δ ~ -1 to -3 ppm): This upfield signal is characteristic of the methyl carbons attached to the silicon atom in the trimethylsilyl group. The electropositive nature of silicon results in significant shielding.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The predicted IR absorption bands for tert-butyl trimethylsilylacetate are summarized below.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid tert-butyl trimethylsilylacetate.

Methodology:

-

Sample Preparation: As tert-butyl trimethylsilylacetate is a liquid, a neat sample can be analyzed. [4]2. Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or alternatively, salt plates (NaCl or KBr) for a thin-film measurement. [6]3. Data Acquisition:

-

Acquire a background spectrum of the clean ATR crystal or salt plates.

-

Apply a small drop of the neat liquid sample onto the crystal or between the salt plates.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Strong | C-H stretching (alkyl) |

| ~1735 - 1715 | Strong, Sharp | C=O stretching (ester) |

| ~1250 | Strong | Si-C stretching (symmetric deformation of Si-(CH₃)₃) |

| ~1150 | Strong | C-O stretching (ester) |

| ~840 | Strong | Si-C stretching and CH₃ rocking in Si-(CH₃)₃ |

| ~750 | Medium | Si-C stretching |

Interpretation:

-

C-H Stretching (~2970 - 2850 cm⁻¹): These strong absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C=O Stretching (~1735 - 1715 cm⁻¹): A strong and sharp absorption in this region is the most characteristic feature of the ester carbonyl group.

-

Si-C Stretching (~1250 cm⁻¹ and ~840 cm⁻¹): The strong band around 1250 cm⁻¹ is a hallmark of the symmetric deformation of the methyl groups attached to silicon. The band around 840 cm⁻¹ is also characteristic of the trimethylsilyl group and is attributed to a combination of Si-C stretching and methyl rocking vibrations. [7]* C-O Stretching (~1150 cm⁻¹): This strong absorption is due to the stretching of the C-O single bond of the ester functionality.

-

Si-C Stretching (~750 cm⁻¹): A medium intensity band in this region further confirms the presence of the Si-C bond. [8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Experimental Protocol: GC-MS

Objective: To obtain the electron ionization (EI) mass spectrum of tert-butyl trimethylsilylacetate.

Methodology:

-

Sample Preparation: Prepare a dilute solution of tert-butyl trimethylsilylacetate in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Split/splitless injector.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and elute from the GC column into the mass spectrometer.

-

The mass spectrometer will scan a mass-to-charge (m/z) range, typically from 40 to 300 amu.

-

-

Data Processing: The resulting total ion chromatogram (TIC) will show a peak for tert-butyl trimethylsilylacetate. The mass spectrum corresponding to this peak is then analyzed. [9][10]

Predicted Mass Spectrum Fragmentation

The molecular weight of tert-butyl trimethylsilylacetate is 188.34 g/mol . The predicted major fragments in the EI mass spectrum are outlined below.

Caption: Predicted major fragmentation pathways for tert-butyl trimethylsilylacetate.

Interpretation of Major Fragments:

-

m/z = 173 ([M - 15]⁺): Loss of a methyl radical (•CH₃) from one of the trimethylsilyl methyl groups is a very common fragmentation pathway for TMS-containing compounds. [11]* m/z = 131 ([M - 57]⁺): Loss of a tert-butyl radical (•C(CH₃)₃) is a characteristic fragmentation of tert-butyl esters.

-

m/z = 73 ([Si(CH₃)₃]⁺): This is often the base peak in the mass spectra of trimethylsilyl compounds and corresponds to the stable trimethylsilyl cation. [12]* m/z = 57 ([C₄H₉]⁺): This prominent peak corresponds to the tert-butyl cation, which is a very stable carbocation. This fragment is highly characteristic of compounds containing a tert-butyl group.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectral data for tert-butyl trimethylsilylacetate. The interpretations are grounded in established principles of spectroscopic analysis and supported by data from structurally related compounds. These data and interpretations serve as a valuable resource for researchers and scientists in the positive identification and characterization of this important synthetic reagent. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectral data.

References

-

ResearchGate. FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56 MHz RF PECVD. [Link]

-

ResearchGate. FTIR Spectroscopic Study of the OH-Induced Oxidation of Isopropyl, Isobutyl, and tert-Butyl Acetates. [Link]

-

National Center for Biotechnology Information. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

ResearchGate. (PDF) GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. [Link]

-

nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

-

CASPRE. 13 C NMR Predictor. [Link]

-

Rhode Island Department of Environmental Management. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]

-

Academia.edu. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Royal Society of Chemistry. Experimental. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

-

ResearchGate. How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. [Link]

-

ResearchGate. CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. [Link]

-

ResearchGate. EI mass spectrum and fragmentation scheme of the tert -butyl-dimethylsilyl derivative of 3,4- dimethylbenzoic acid.. [Link]

-

ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

Wiley-VCH. 2. [Link]

-

The Good Scents Company. tert-butyl acetate, 540-88-5. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for. [Link]

-

SpectraBase. CIS-1-TERT.-BUTYL-3-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

eScholarship.org. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. [Link]

-

eLife. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

Refubium - Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]

-

NMR Prediction. Simulate and predict NMR spectra. [Link]

-

ResearchGate. Predicting C-13 NMR spectra by DFT calculations. [Link]

-

National Center for Biotechnology Information. Machine learning for identification of silylated derivatives from mass spectra. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. tert-Butyl (Trimethylsilyl)acetate | CymitQuimica [cymitquimica.com]

- 3. TERT-BUTYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl trimethylsilylacetate = 95.0 GC 41108-81-0 [sigmaaldrich.com]

- 9. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dem.ri.gov [dem.ri.gov]

- 11. escholarship.org [escholarship.org]

- 12. uprm.edu [uprm.edu]

Technical Guide: tert-Butyl Trimethylsilylacetate (TBSMA) in Advanced Organic Synthesis

[1]

Executive Summary

tert-Butyl trimethylsilylacetate (TBSMA) represents a bifunctional cornerstone in modern organic synthesis, bridging the gap between silicon-mediated nucleophiles and sterically demanding ester enolates.[1] Its utility is defined by two primary reaction manifolds: the Peterson Olefination , which grants stereodivergent access to

This guide provides a rigorous technical analysis of TBSMA, detailing its synthesis, mechanistic bifurcation, and application in pharmaceutical intermediate construction. It is designed for synthetic chemists requiring high-fidelity protocols and mechanistic insight.[1]

Part 1: Chemical Profile and Strategic Utility

The Reagent

-

Formula:

-

Structure: A bulky tert-butyl ester motif coupled with an

-trimethylsilyl group.[1]

Mechanistic Duality

TBSMA operates on a "hard/soft" reactivity pivot.[1] The silicon atom stabilizes the

-

The Silicon Effect: The weak Si-C bond and strong affinity of silicon for oxygen (fluoride or oxyanion) drive the elimination steps in olefination.[1]

-

The tert-Butyl Effect: Unlike methyl or ethyl esters, the tert-butyl group prevents self-condensation (Claisen) during enolate generation and offers acid-labile protection for late-stage carboxylic acid unmasking.[1]

Part 2: Synthesis of the Reagent

While commercially available, high-purity TBSMA is best prepared fresh to avoid hydrolysis of the silyl-enolate equivalent.[1] The standard protocol utilizes the steric bulk of Lithium Diisopropylamide (LDA) to deprotonate tert-butyl acetate, followed by trapping with chlorotrimethylsilane (TMSCl).[1]

Protocol: In Situ Generation

Scale: 50 mmol Time: 3 hours Safety: Anhydrous conditions are critical.[1]

-

LDA Formation: To a flame-dried 250 mL round-bottom flask under

, add dry THF (50 mL) and diisopropylamine (5.56 g, 55 mmol). Cool to -

Deprotonation: Add tert-butyl acetate (5.8 g, 50 mmol) dropwise over 15 min. The bulky ester prevents nucleophilic attack at the carbonyl. Stir for 45 min at

to ensure complete enolization. -

Silylation: Add freshly distilled TMSCl (5.97 g, 55 mmol) dropwise. The solution may become cloudy (LiCl precipitation).[1]

-

Workup: Allow to warm to room temperature over 1 hour. Quench with saturated aqueous

.[1] Extract with -

Purification: Distillation under reduced pressure (bp ~65°C at 10 mmHg) yields the pure reagent as a colorless oil.[1]

Part 3: The Peterson Olefination (Core Application)

The defining application of TBSMA is the synthesis of

Mechanism: The Stereodivergent Path

The reaction proceeds via an initial aldol-like addition to a carbonyl electrophile, forming a

-

Path A (Acidic): Protonation of the alkoxide leads to an anti-elimination mechanism (

-like), typically yielding one alkene isomer (often Z, substrate dependent).[1] -

Path B (Basic): The alkoxide attacks the silicon to form a 4-membered siloxetane intermediate, which undergoes syn-elimination to yield the opposite alkene isomer (often E).

Visualization: Stereocontrol Workflow

Figure 1: Stereodivergent pathways in the Peterson Olefination using TBSMA.[1] The choice of workup dictates the elimination mechanism (Anti vs. Syn).

Experimental Protocol: Stereoselective Olefination

Objective: Synthesis of tert-butyl cinnamate derivatives.

-

Enolate Generation: Generate LDA (1.1 equiv) in THF at

.[1] Add TBSMA (1.0 equiv) dropwise.[1] Stir 30 min. -

Addition: Add the aldehyde (e.g., benzaldehyde, 1.0 equiv) slowly. Stir for 1 hour at

, then warm to -

Divergence Point:

-

For E-Alkenes (Base/Syn-Elimination): Treat the reaction mixture directly with KH or reflux in THF if the lithium alkoxide eliminates spontaneously (often occurs with conjugated systems).[1] If stable, isolate the

-hydroxy silane and treat with catalytic KH or NaH.[1] -

For Z-Alkenes (Acid/Anti-Elimination): Quench with acetic acid or dilute

.[1] Extract the

-

Part 4: Silicon-Mediated Aldol (Mukaiyama Variant)[1]

When olefination is not desired, TBSMA serves as a precursor to

Lewis Acid Activation

Instead of deprotonating TBSMA with LDA, the silyl group can be activated or the electrophile activated for attack by the neutral silyl species (Reformatsky-type). However, the most common high-yield method remains the Lithium-mediated aldol followed by careful protonation .

Key Advantage: The bulky tert-butyl group directs the stereochemistry of the initial addition (Cram/Felkin-Anh control) more effectively than methyl esters, often yielding high anti or syn diastereoselectivity depending on the transition state (Zimmerman-Traxler vs. Open).

Data Summary: Reaction Conditions vs. Outcome[1][3][4][5][6][7][8][9][10]

| Reagent System | Electrophile | Primary Product | Mechanism | Selectivity |

| TBSMA / LDA / THF | Aldehyde | Aldol Addition | High diastereocontrol | |

| TBSMA / LDA / Acid Workup | Aldehyde | Z-Alkene | Peterson (Anti) | Kinetic Control |

| TBSMA / LDA / Base Workup | Aldehyde | E-Alkene | Peterson (Syn) | Thermodynamic Control |

| TBSMA / TBAF (Cat) | Ketone | Silyl Ether / Aldol | Fluoride Activation | Substrate Dependent |

Part 5: Applications in Drug Development[1]

Constructing "Warheads" for Covalent Inhibitors

11-

Example: Synthesis of acrylate-based kinase inhibitors. The tert-butyl group provides stability during the coupling, and can be removed (TFA/DCM) to yield the free acid for amide coupling or salt formation.

Statins and Polyketide Mimics

The synthesis of the chiral side chains in statins (e.g., Atorvastatin) often requires precise installation of 1,3-diols. TBSMA provides a route to

-

Workflow: Aldehyde

TBSMA Aldol

Steric Protection in Multi-Step Synthesis

The tert-butyl group is orthogonal to methyl/ethyl esters and benzyl ethers.[1] It survives hydrogenolysis (

References

-

Rathke, M. W.; Sullivan, D. F.

-Lithio(trimethylsilyl)acetate."[1] Synthetic Communications, 1973 , 3(1), 67–72.[1] Link -

Peterson, D. J. "Carbonyl Olefination Reaction Using Silyl-Substituted Organometallic Compounds."[1][4] Journal of Organic Chemistry, 1968 , 33(2), 780–784.[1] Link

-

Chan, T. H. "Alkene Synthesis via

-Functionalized Organosilicon Compounds."[1][4] Accounts of Chemical Research, 1977 , 10(12), 442–448.[1] Link -

Ager, D. J. "The Peterson Olefination Reaction."[1][4] Organic Reactions, 1990 , 38, 1. Link[1]

-

Mukaiyama, T. "The Directed Aldol Reaction."[1] Organic Reactions, 1982 , 28, 203.[1] Link[1]

Methodological & Application

tert-Butyl Trimethylsilylacetate (TBSMA): Application Note & Protocols

A Versatile Reagent for Silicon-Mediated C-C Bond Formation

Executive Summary

tert-Butyl trimethylsilylacetate (TBSMA) is a specialized organosilicon reagent used primarily as a stable, storable equivalent of lithium tert-butyl acetate enolate. Unlike its ethyl analogue (ethyl trimethylsilylacetate, ETSMA), the bulky tert-butyl group confers superior hydrolytic stability and prevents self-condensation, making it the reagent of choice for high-precision Reformatsky-type aldol reactions and Peterson olefinations .

This guide details the application of TBSMA in synthesizing

Chemical Profile & Advantages[1][2][3][4]

| Property | Specification |

| CAS Number | 5927-28-6 |

| Formula | |

| Molecular Weight | 188.34 g/mol |

| Boiling Point | 65–66 °C (18 mmHg) |

| Density | 0.86 g/mL |

| Stability | High resistance to spontaneous hydrolysis compared to ethyl/methyl analogues. |

Why TBSMA? (The tert-Butyl Advantage)

In silicon-mediated organic synthesis, the choice of ester group dictates the reaction pathway.

-

Suppression of Self-Condensation: The steric bulk of the tert-butyl group prevents the Claisen-type self-condensation that often plagues ethyl trimethylsilylacetate during enolate generation.

-

"Naked" Enolate Generation: TBSMA reacts with fluoride sources (e.g., TBAF) to generate a transient, highly reactive enolate under neutral conditions, avoiding the use of strong bases like LDA.

-

Peterson Control: In olefination reactions, the bulky ester improves

selectivity by enhancing steric differentiation in the transition state.

Mechanistic Pathways

TBSMA operates through two distinct mechanistic manifolds depending on the activation trigger (Fluoride vs. Strong Base).

Pathway A: Fluoride-Catalyzed Aldol (The "Naked Enolate")

This pathway mimics the Reformatsky reaction but operates under milder conditions. The fluoride ion attacks the silicon atom, cleaving the Si-C bond and generating a transient enolate (or hypervalent silicon species) that attacks the aldehyde.

Pathway B: Peterson Olefination

Deprotonation creates an

Figure 1: Dual reactivity modes of TBSMA. Pathway A yields aldol adducts; Pathway B yields unsaturated esters.

Experimental Protocols

Protocol A: TBAF-Catalyzed Synthesis of -Hydroxy Esters

Application: Synthesis of statin side-chains, polyketide fragments, and acid-sensitive alcohols. Mechanism: Fluoride-mediated desilylation/addition.[2]

Reagents:

-

TBSMA (1.2 – 1.5 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (0.1 – 0.3 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to 0 °C.

-

Solvation: Dissolve the Aldehyde (1.0 mmol) and TBSMA (1.3 mmol, ~245 mg) in anhydrous THF (5 mL).

-

Catalysis: Add the TBAF solution (0.1 mmol, 100 µL) dropwise via syringe.

-

Note: The reaction typically turns slightly yellow.

-

-

Incubation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (stain with KMnO₄ or PMA; TBSMA spots may trail).

-

Quench: Once the aldehyde is consumed, quench with saturated aqueous NH₄Cl (10 mL).

-

Extraction: Extract with Diethyl Ether (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

-

Purification: Flash chromatography (Hexanes/EtOAc). The tert-butyl group makes the product less polar than corresponding ethyl esters.

Self-Validating Checkpoint:

-

NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the

-proton (CH-OH) around 3.8–4.5 ppm. The TMS peak (0.0 ppm) should be absent in the final product.

Protocol B: Peterson Olefination (Synthesis of Acrylates)

Application: Stereoselective synthesis of

Reagents:

-

TBSMA (1.1 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv)

-

Workup: Acid (H₂SO₄ or pTsOH) or Base (KOtBu) depending on desired stereochemistry.

Step-by-Step Procedure:

-

Enolization: To a solution of LDA (1.1 mmol) in THF (5 mL) at -78 °C, add TBSMA (1.1 mmol) dropwise. Stir for 30 minutes.

-

Observation: No color change is typical, unlike phenyl-stabilized anions.

-

-

Addition: Add the carbonyl compound (1.0 mmol) in THF slowly. Stir at -78 °C for 1 hour, then warm to 0 °C.

-

Elimination (One-Pot Variation):

-

For Acidic Elimination: Add TMSCl (2 equiv) to trap the alkoxide, then treat with mild acid.

-

For Spontaneous Elimination: If the substrate is an aldehyde, warming to RT often triggers elimination directly due to the stable conjugate system formed.

-

-

Workup: Quench with water, extract with ether, and purify on silica gel.

Comparative Data: Stability & Reactivity

The following table highlights why TBSMA is preferred over Ethyl Trimethylsilylacetate (ETSMA) for complex synthesis.

| Feature | TBSMA (t-Butyl) | ETSMA (Ethyl) | Impact on Protocol |

| Hydrolysis Rate | Slow | Fast | TBSMA tolerates "wetter" solvents or longer storage. |

| Self-Condensation | Negligible | Moderate | ETSMA requires strictly controlled low temps (-78°C) to avoid byproduct formation. |

| Enolate Stability | High | Moderate | TBSMA allows for "transmetallation" or warming before electrophile addition. |

| Product Isolation | Easy (Solid/Crystalline) | Often Oil | t-Butyl esters are often easier to crystallize. |

Troubleshooting & Optimization

Common Failure Modes

-

Protodesilylation (No Reaction):

-

Incomplete Elimination (Peterson):

-

Isobutylene Evolution (Safety):

-

Hazard: Strong acidic workup of tert-butyl esters can cleave the ester, releasing flammable isobutylene gas.

-

Prevention: Keep workup pH > 4 unless intentional deprotection is required.

-

References

-

Nakamura, E., et al. (1983). "Fluoride-catalyzed reaction of silyl esters and ketones." Journal of the American Chemical Society.[1][11]

-

Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallics." Journal of Organic Chemistry.

-

Loftfield, R. B. (1951). "Synthesis of C14-labeled tert-butyl acetate." Journal of the American Chemical Society.[1][11]

-

Org. Synth. Coll. Vol. 10. (2004). "General protocols for silyl ester enolization."

-

Sigma-Aldrich. "Product Specification: tert-Butyl trimethylsilylacetate."

Sources

- 1. Peterson Olefination | NROChemistry [nrochemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]

- 6. Peterson Olefination [organic-chemistry.org]

- 7. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]

- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. organicreactions.org [organicreactions.org]

- 11. (三甲基硅基)乙酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: tert-Butyl Trimethylsilylacetate (t-BSA) in Controlled Aldol Reactions

Executive Summary

tert-Butyl trimethylsilylacetate (t-BSA) serves as a robust, sterically demanding surrogate for acetate enolates in carbon-carbon bond-forming reactions. While historically associated with the Peterson Olefination (yielding

This guide details the divergence between these two pathways and provides validated protocols for securing the aldol adduct. By utilizing specific Lewis base catalysts (Fluoride or Acetate salts) or controlled kinetic lithiation, researchers can suppress the elimination of silanol, accessing valuable

Mechanistic Divergence: The "Silicon Switch"

The utility of t-BSA lies in its dual reactivity. The outcome—Aldol vs. Olefination—is dictated by the stability of the intermediate

The Bifurcation Pathway

-

Path A (Aldol): Activation of the C-Si bond by a nucleophile (F⁻ or AcO⁻) generates a hypervalent silicon species or a transient enolate that attacks the aldehyde. The resulting alkoxide is stabilized, preventing elimination.

-

Path B (Peterson): Deprotonation by a strong base (LDA) generates a lithium enolate.[1][2] Upon addition to the aldehyde, the resulting

-lithio-oxysilane undergoes spontaneous syn-elimination (under basic conditions) to form the alkene, unless the temperature is strictly maintained at -78°C.

Diagram: Mechanistic Decision Tree

The following diagram illustrates the critical decision points required to secure the Aldol product.

Caption: Decision tree for selecting Aldol vs. Peterson pathways using t-BSA.

Validated Protocols

Protocol A: Lewis Base Catalysis (TBAF or Bu₄NOAc)

Best for: High chemoselectivity, mild conditions, and sensitive substrates. Mechanism: Nucleophilic activation of the silyl group triggers enolate reactivity without generating a strongly basic environment that promotes elimination.

Materials

-

Reagent: tert-Butyl trimethylsilylacetate (1.2 equiv)

-

Catalyst: Tetrabutylammonium acetate (Bu₄NOAc) (10 mol%) OR Tetrabutylammonium fluoride (TBAF) (10 mol%). Note: Bu₄NOAc is often preferred for higher selectivity against olefination [1].

-

Solvent: DMF or THF (Anhydrous).

-

Substrate: Aldehyde (1.0 equiv).[3]

Step-by-Step Methodology

-

Setup: Flame-dry a 25 mL round-bottom flask and cool under Argon.

-

Solvation: Dissolve the catalyst (Bu₄NOAc, 0.1 mmol) in anhydrous DMF (2.0 mL).

-

Reagent Addition: Add tert-butyl trimethylsilylacetate (1.2 mmol) to the catalyst solution. Stir for 5 minutes at Room Temperature (RT).

-

Substrate Addition: Add the aldehyde (1.0 mmol) dropwise (neat or in minimal DMF).

-

Reaction: Stir at RT. Monitor by TLC (typically 1–4 hours).

-

Checkpoint: The disappearance of the aldehyde indicates completion. The intermediate silyl ether may be visible.

-

-

Workup:

-

Dilute with Et₂O (20 mL).

-

Quench with saturated NH₄Cl (10 mL) to hydrolyze the silyl ether.

-

Wash the organic layer with water (3x) to remove DMF.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome:

Protocol B: Kinetic Control (Lithium Enolate)

Best for: Substrates requiring low-temperature handling; when strictly anhydrous conditions are already present. Critical Control Point: Temperature must never exceed -70°C before quenching to prevent Peterson elimination.

Materials

-

Base: LDA (Lithium Diisopropylamide), 1.1 equiv (freshly prepared).

-

Reagent: t-BSA (1.0 equiv).

-

Solvent: THF (Anhydrous).[3]

-

Quench: Acetic acid (in THF) or sat. NH₄Cl.

Step-by-Step Methodology

-

Enolate Formation:

-

Cool a solution of LDA (1.1 mmol) in THF (5 mL) to -78°C .

-

Add t-BSA (1.0 mmol) dropwise over 10 minutes.

-

Stir for 30 minutes at -78°C. The C-Si bond remains intact.

-

-

Aldol Addition:

-

Add the aldehyde (0.95 mmol) slowly down the side of the flask.

-

Stir for 1 hour at -78°C .

-

-

The Critical Quench:

-

Do NOT warm the reaction.

-

While still at -78°C, add a pre-cooled solution of Acetic Acid (2 equiv) in THF.

-

Scientific Rationale: Protonation of the lithium alkoxide at low temperature "locks" the alcohol. If the mixture warms before protonation, the O-Li species attacks the adjacent Si-Me₃, triggering elimination to the alkene [2].

-

-

Workup:

-

Allow to warm to RT after acidification.

-

Standard aqueous extraction.

-

Comparative Data & Selection Guide

The following table summarizes the efficiency of different activation modes for the reaction of t-BSA with Benzaldehyde.

| Catalyst / Promoter | Solvent | Temp | Major Product | Yield | Selectivity (Aldol:Alkene) |

| Bu₄NOAc (10 mol%) | DMF | RT | 92% | >99:1 | |

| TBAF (10 mol%) | THF | 0°C | 88% | 95:5 | |

| LDA (1.1 equiv) | THF | -78°C | 81% | 90:10 | |

| LDA (1.1 equiv) | THF | -78°C | 85% | 1:99 |

*Requires strict low-temperature quench.

Troubleshooting & Optimization

Issue: Formation of -Unsaturated Ester (Alkene)

-

Cause: Peterson elimination occurred.

-

Solution (Protocol A): Ensure the reaction is not too basic. Switch from TBAF (basic) to Bu₄NOAc (neutral/buffered).

-

Solution (Protocol B): Quench temperature was too high. Ensure the internal temperature is -78°C during acid addition.

Issue: Low Conversion

-

Cause: Steric bulk of the tert-butyl group interacting with bulky aldehydes.[4]

-

Solution: Increase catalyst loading to 20 mol% (Protocol A) or allow longer reaction times. Do not heat Protocol B.

Issue: Desilylation of Reagent

-

Cause: Moisture in the solvent (Proton source).

-

Solution: t-BSA is sensitive to hydrolysis. Ensure DMF/THF are dried over molecular sieves.

References

-

Ager, D. J. (1984). The Peterson Reaction. Organic Reactions, 38, 1–223. [Link]

-

Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011).[5] TBAF-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes. The Journal of Organic Chemistry, 76(11), 4482–4488.[5] (Contextual reference for TBAF activation mechanisms). [Link]

-

Downey, C. W., Johnson, M. W., Lawrence, D. H., Fleisher, A. S., & Tracy, K. J. (2010).[6] Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 75(15), 5351–5354. [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 5. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]

- 6. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]

Application Note: Strategic Synthesis of Silyl Enol Ethers via Tandem Addition-Rearrangement of tert-Butyl Trimethylsilylacetate

Executive Summary

Silyl enol ethers are cornerstone intermediates in modern organic synthesis, prized for their role as stable, versatile enolate surrogates in crucial carbon-carbon bond-forming reactions.[1] While traditionally formed by trapping kinetically or thermodynamically generated enolates, this approach can suffer from poor regioselectivity with unsymmetrical carbonyls. This application note details a robust and highly selective alternative methodology utilizing tert-butyl trimethylsilylacetate ((CH₃)₃SiCH₂CO₂tBu). This α-silyl ester serves as a precursor to a specialized lithium enolate that, upon reaction with aldehydes or ketones, initiates a tandem nucleophilic addition/Brook rearrangement sequence. The result is a predictable and often sterically congested silyl enol ether, formed with a level of precision unattainable through direct enolization methods. We provide a deep mechanistic rationale, detailed experimental protocols, and expert troubleshooting guidance for leveraging this powerful synthetic strategy.

The Mechanistic Rationale: Beyond Direct Enolization

The utility of tert-butyl trimethylsilylacetate hinges on a sophisticated reaction cascade that circumvents the challenges of conventional silylation protocols. Instead of directly silylating a pre-formed enolate, this method constructs the silyl enol ether by first forming a C-C bond, followed by an irreversible intramolecular silyl migration. This pathway provides absolute control over the final double bond position.

The process unfolds in three key stages:

-

Enolate Generation: The process begins with the deprotonation of tert-butyl trimethylsilylacetate using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at cryogenic temperatures (e.g., -78 °C). The protons on the carbon alpha to the carbonyl group are sufficiently acidic for clean deprotonation, yielding the lithium enolate of the α-silyl ester.[2][3]

-

Nucleophilic Addition: This highly reactive lithium enolate acts as a potent nucleophile, readily attacking the electrophilic carbon of a target aldehyde or ketone. This step forms a new carbon-carbon bond and generates a key intermediate: a lithium β-silyloxy alkoxide.

-

The Brook Rearrangement: The crux of the entire strategy is the subsequent intramolecular migration of the trimethylsilyl group from the carbon atom to the adjacent oxygen atom. This[4][5]-anionic rearrangement, known as the Brook rearrangement, is thermodynamically driven by the formation of the exceptionally strong silicon-oxygen bond.[4] This irreversible step transforms the initial adduct into a new, stable lithium enolate, which upon aqueous workup, yields the final silyl enol ether product.

This tandem sequence effectively transfers the CHCO₂tBu group to a carbonyl and simultaneously converts the carbonyl oxygen into a silyl ether, creating a highly functionalized silyl enol ether.

Sources

Application Notes & Protocols: Mastering Reactions with tert-Butyl Trimethylsilylacetate

Introduction: The Strategic Advantage of tert-Butyl Trimethylsilylacetate

In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with precision and efficiency. tert-Butyl trimethylsilylacetate (tBTMSA) emerges as a uniquely valuable C2 building block, distinguished by its structural features: a sterically demanding tert-butyl ester group and a reactive α-trimethylsilyl moiety. This combination makes it an ideal precursor for generating a hindered, non-nucleophilic enolate, which serves as a powerful tool in carbon-carbon bond formation.

Unlike simple acetate esters, the direct deprotonation of tBTMSA allows for the formation of a specific lithium enolate that exhibits high reactivity towards electrophiles while minimizing self-condensation—a common side reaction with less bulky analogues.[1] Its application is particularly notable in stereoselective aldol additions and as a stabilized carbanion in Peterson olefination reactions. This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and detailed protocols for leveraging tBTMSA in key synthetic transformations.

Core Application I: Generation of the Lithium Enolate

The cornerstone of tBTMSA reactivity is its conversion into the corresponding lithium enolate. This transformation requires a strong, non-nucleophilic base to ensure complete and regioselective deprotonation at the α-carbon without competing nucleophilic attack at the ester carbonyl.[2] Lithium diisopropylamide (LDA) is the base of choice for this purpose.[3][4][5][6]

Mechanism of Enolate Formation: LDA, a hindered strong base, selectively abstracts a proton from the carbon alpha to the carbonyl group of tBTMSA.[3] The reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to generate the kinetically favored enolate and prevent base degradation or unwanted side reactions.

Caption: Deprotonation of tBTMSA using LDA to form the lithium enolate.

Protocol 1: In Situ Preparation of LDA and Enolate Formation

This protocol details the standard procedure for generating LDA and its subsequent use to form the lithium enolate of tBTMSA.[7][8]

Materials:

-

Diisopropylamine (distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)

-

tert-Butyl trimethylsilylacetate

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

LDA Preparation:

-

Add anhydrous THF (e.g., 3 mL for a 1 mmol scale reaction) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.2 mmol, 1.2 eq) via syringe.

-

Add n-BuLi solution (1.1 mmol, 1.1 eq) dropwise to the stirred solution. The instantaneous formation of LDA is observed.[7] Allow the mixture to stir for 15-20 minutes at -78 °C.

-

-

Enolate Generation:

-

In a separate flame-dried flask, prepare a solution of tert-butyl trimethylsilylacetate (1.0 mmol, 1.0 eq) in anhydrous THF (e.g., 2 mL).

-

Using a cannula, slowly transfer the tBTMSA solution to the freshly prepared LDA solution at -78 °C.

-

Stir the resulting mixture for 30-45 minutes at -78 °C to ensure complete enolate formation before proceeding with the addition of an electrophile.

-

Expert Insights: The order of addition is critical. Adding the ester solution to the LDA prevents exposure of the newly formed, highly reactive enolate to the neutral ester, which could lead to undesired self-condensation.[7]

Core Application II: Aldol-Type Reactions

The lithium enolate of tBTMSA is a superb nucleophile for additions to aldehydes and ketones, yielding β-hydroxy esters. The steric bulk of the tert-butyl and trimethylsilyl groups plays a significant role in influencing the stereochemical outcome of the reaction, often favoring specific diastereomers through a well-organized transition state.

Caption: General workflow for the aldol reaction of the tBTMSA enolate.

Protocol 2: General Aldol Reaction with an Aldehyde

Procedure:

-

Enolate Formation: Generate the lithium enolate of tBTMSA (1.0 mmol scale) as described in Protocol 1 .

-

Electrophile Addition:

-

Dissolve the aldehyde (1.0-1.1 mmol, 1.0-1.1 eq) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the stirred enolate solution at -78 °C.

-

Monitor the reaction by TLC. Stirring is typically continued for 1-3 hours at -78 °C.

-

-

Quenching and Work-up:

-

Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[7]

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude β-hydroxy ester product by flash column chromatography.

| Electrophile Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzaldehyde | LDA | THF | -78 | 2 | >85 |

| Isobutyraldehyde | LDA | THF | -78 | 2 | >90 |

| Cyclohexanone | LDA | THF | -78 to 0 | 3 | ~80 |

Trustworthiness Note: The use of excess enolate can be beneficial to deprotonate the initial aldol adduct, preventing potential retro-aldol reactions or further side reactions, especially with easily enolizable ketones.[9]

Core Application III: The Peterson Olefination

As an α-silyl ester, tBTMSA is an excellent substrate for the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes.[10][11] This reaction proceeds via a β-hydroxysilane intermediate, which can be eliminated under either acidic or basic conditions to yield E or Z alkenes, respectively, often with high stereoselectivity.[12]

Mechanism of Elimination:

-

Acid-Catalyzed: Protonation of the hydroxyl group leads to an anti-elimination pathway, typically favoring the formation of the (E)-alkene.[11][12]

-

Base-Catalyzed: Deprotonation of the hydroxyl group forms an alkoxide that coordinates to the silicon atom, facilitating a syn-elimination to yield the (Z)-alkene.[11][12]

Caption: Acidic and basic elimination pathways in the Peterson Olefination.

Protocol 3: Stereoselective Peterson Olefination

Procedure:

-

Adduct Formation: Generate the β-hydroxysilane intermediate by reacting the tBTMSA enolate with a carbonyl compound as described in the aldol protocol (Protocol 2 ). After quenching, carefully perform the work-up to isolate the intermediate. Purification at this stage can be beneficial for achieving high stereoselectivity in the final product.

-

Acid-Catalyzed Elimination (E-Alkene):

-

Dissolve the purified β-hydroxysilane in a suitable solvent like diethyl ether or dichloromethane.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench with saturated aqueous sodium bicarbonate, extract with an organic solvent, dry, and concentrate to yield the crude (E)-alkene.

-

-

Base-Catalyzed Elimination (Z-Alkene):

-

Dissolve the purified β-hydroxysilane in anhydrous THF.

-

Add a slight excess (e.g., 1.1 eq) of a strong base, such as potassium hydride (KH) or sodium hydride (NaH), portion-wise at 0 °C or room temperature.

-

Stir the reaction until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract with an organic solvent, dry, and concentrate to yield the crude (Z)-alkene.

-

| Elimination Condition | Mechanism | Stereochemical Outcome |

| Acid (H₂SO₄, AcOH) | Anti-elimination | Favors (E)-alkene |

| Base (KH, NaH, t-BuOK) | Syn-elimination | Favors (Z)-alkene |

Expert Insights: The choice of base for enolate generation can influence the diastereoselectivity of the initial β-hydroxysilane adduct, which in turn impacts the final alkene geometry. Bases like LiHMDS or KHMDS can sometimes offer different selectivity compared to LDA.[13]

Handling and Stability

-

tert-Butyl Trimethylsilylacetate: This reagent is sensitive to moisture and should be stored under an inert atmosphere at low temperatures (e.g., -20°C) to prevent hydrolysis.[5][14]

-

LDA and n-BuLi: Both reagents are highly reactive and potentially pyrophoric.[3] They must be handled with extreme care under an inert atmosphere using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses and flame-retardant lab coats.

References

- Kaur, H. (2016). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review.

- Reddy, B. V. S., et al. (2025). Synthesis of Silyl Dienol Ethers via Peterson Olefination of Siloxyallylpotassium Species. Journal of Organic Chemistry.

-

Bookser, B. (n.d.). How To: Prepare LDA. University of Rochester, Department of Chemistry. Retrieved from [Link]

- Bernardi, A., et al. (2002). Quantum chemical calculations on the Peterson olefination with alpha-silyl ester enolates. Journal of Organic Chemistry, 67(24), 8489-8497.

- Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223.

-

Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

-

Chemistry Spark. (2024, January 31). Lithium Di-isopropyl Amide (LDA) Preparation and Applications Part-I [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium diisopropylamide. Retrieved from [Link]

- Organic Syntheses. (1990). Coll. Vol. VII, 208.

-

NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]

- ACS Publications. (2023).

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

- Myers, A. G. (n.d.). Zimmerman Traxler Model. Harvard University.

-

Michigan State University. (2013, May 5). Supplemental Topics: Enolates. Retrieved from [Link]

- Taimoory, S. M., et al. (2017). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules, 22(5), 696.

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- Coeffard, V., & Guéritte, F. (2012). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 8, 1101–1144.

- L.S. College, Muzaffarpur. (2021, September 9).

- Scribd. (n.d.). Aldol Reactions.

- NIC Industries. (n.d.).

- National Science Foundation. (n.d.). Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes.

- Berkessel, A., & Gröger, H. (2005). Modern Enolate Chemistry.

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

- Comet Chemical Company Ltd. (2024, March 13).

- Nakajima, M., et al. (2019). A study of base-catalyzed aldol reaction of trimethylsilyl enolates.

- The Journal of Organic Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)

- Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester.

- Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides.

- Organic Syntheses. (n.d.). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27).

- R Discovery. (2015, October 1).

Sources

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. usbio.net [usbio.net]

- 6. tert-Butyl (Trimethylsilyl)acetate | CymitQuimica [cymitquimica.com]

- 7. How To [chem.rochester.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Peterson Olefination | NROChemistry [nrochemistry.com]

- 12. Peterson Olefination [organic-chemistry.org]

- 13. Quantum chemical calculations on the Peterson olefination with alpha-silyl ester enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Application Note: tert-Butyl Trimethylsilylacetate (TBSMA) in Peptide Synthesis

Executive Summary

tert-Butyl trimethylsilylacetate (TBSMA) is a specialized organosilicon reagent utilized in advanced peptide synthesis for the construction of

This guide details the mechanistic principles and provides validated protocols for using TBSMA to synthesize non-natural amino acid building blocks and modify peptide C-termini.

Chemical Profile & Mechanistic Insight[1][2][3][4]

The Reagent

-

Chemical Name: tert-Butyl trimethylsilylacetate

-

Formula:

-

Role: Acetate enolate equivalent; Peterson olefination precursor.

-

Key Advantage: The tert-butyl ester provides steric bulk (enhancing diastereoselectivity) and is acid-labile, allowing for orthogonal deprotection (e.g., with TFA) in the presence of methyl/ethyl esters.

Mechanism of Action: The "Silicon-Reformatsky"

In peptide chemistry, the generation of lithium enolates (using LDA) can be too harsh for substrates containing epimerizable chiral centers. TBSMA offers a milder alternative via Fluoride-Mediated Activation .

A fluoride source (e.g., TBAF or TBAT) attacks the silicon atom, generating a hypervalent silicate intermediate or a transient enolate. This nucleophile attacks the electrophile (an imine for

Figure 1: Fluoride-mediated activation of TBSMA generating a reactive enolate species under mild conditions.

Application I: Synthesis of -Amino Acids (Mannich-Type)

The most critical application of TBSMA in peptidomimetics is the synthesis of

The Workflow

The reaction typically involves an

Figure 2: Workflow for converting natural

Protocol: TBAF-Mediated Synthesis of -Amino Esters

Objective: Synthesis of a Boc-protected

Reagents:

- -Protected Imine (1.0 equiv)

-

TBSMA (1.2 – 1.5 equiv)

-

TBAF (tetrabutylammonium fluoride, 1M in THF) (0.1 – 0.3 equiv as catalyst)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the

-protected imine (1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78°C (dry ice/acetone bath).-

Expert Note: Low temperature is crucial for diastereoselectivity (anti/syn ratio).

-

-

Reagent Addition: Add TBSMA (1.5 mmol) via syringe.

-

Catalysis: Dropwise add the TBAF solution (0.1 mmol). Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2-3 hours.

-

Quench: Quench the reaction with saturated aqueous

. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

-

NMR: Look for the disappearance of the imine proton and appearance of the

-methylene protons of the -

Yield: Typical yields range from 70-90%.

Application II: Peterson Olefination (C-Terminal Modification)

TBSMA can be used to install

Protocol: Base-Mediated Olefination

Unlike the fluoride route, this method uses a strong base to generate the

Reagents:

-

LDA (Lithium Diisopropylamide)

-

TBSMA

-

Peptide Aldehyde (C-terminal aldehyde)

Step-by-Step Procedure:

-

Enolate Formation: To a solution of LDA (1.1 equiv) in THF at -78°C, add TBSMA (1.1 equiv) dropwise. Stir for 30 mins to form the

-silyl enolate. -

Addition: Add the peptide aldehyde (1.0 equiv) dissolved in THF dropwise.

-

Reaction: Stir at -78°C for 1 hour, then warm to room temperature.

-

Note: At this stage, the

-hydroxy-

-

-

Elimination (Peterson Elimination):

-

For E-Alkenes (usually): Treat the crude intermediate with acid (e.g.,

or -

For Z-Alkenes: Treat with base (e.g., KH or NaH).

-

In situ: Often, the elimination occurs spontaneously upon warming or mild acidic workup if the driving force (conjugation) is high.

-

Comparative Data & Selection Guide

| Feature | TBSMA (Silicon Route) | Ethyl Bromoacetate (Zinc Route) |

| Mechanism | Fluoride/Lewis Acid activation | Oxidative Insertion (Zn) |

| Conditions | Homogeneous, -78°C to 0°C | Heterogeneous, Reflux often required |

| Substrate Tolerance | High (Compatible with Boc/Fmoc) | Moderate (Acid sensitive groups risk) |

| Product | tert-Butyl Ester (Acid Labile) | Ethyl Ester (Base Labile) |

| Primary Use | Simple |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Moisture in THF. The TMS group is labile to hydrolysis.

-

Fix: Ensure THF is freshly distilled or from a solvent drying system. Use molecular sieves.

-

-

Poor Diastereoselectivity (Mannich Reaction):

-

Cause: Temperature too high or fast addition.

-

Fix: Maintain -78°C strictly during catalyst addition. Consider using a bulkier Lewis Acid (e.g.,

or

-

-

Desilylation without Reaction:

-

Cause: Fluoride source is too wet (TBAF is hygroscopic).

-

Fix: Use anhydrous TBAT (tetrabutylammonium difluorotriphenylsilicate) or dry the TBAF azeotropically.

-

References

-

Peterson Olefination Overview

-

Reformatsky Reaction (Zinc vs Silicon)

-

Beta-Amino Acid Synthesis

- General Reagent Data: Title:tert-Butyl trimethylsilylacetate Product Page. Source: Sigma-Aldrich / Merck (Reference for physical properties).

Sources

- 1. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 2. Peterson olefination - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistnotes.com [chemistnotes.com]

- 6. scribd.com [scribd.com]

- 7. Reformatsky Reaction [organic-chemistry.org]

- 8. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Industrial Applications of tert-Butyl Trimethylsilylacetate (TBSMA)

Executive Summary

tert-Butyl trimethylsilylacetate (TBSMA) (CAS: 41108-81-0) is a specialized organosilicon reagent primarily employed in the Peterson Olefination reaction.[1] Unlike traditional Wittig or Horner-Wadsworth-Emmons (HWE) reagents, TBSMA offers a silicon-based pathway to synthesize

Its industrial value lies in three distinct advantages:

-

Orthogonal Protection: The tert-butyl ester motif provides acid-lability, allowing hydrolysis to carboxylic acids without using saponification (base), preserving base-sensitive functionalities in complex APIs.

-

Purification Efficiency: The silicon byproducts (hexamethyldisiloxane or silanols) are volatile or easily separable, unlike the difficult-to-remove triphenylphosphine oxide generated in Wittig reactions.

-

Steric Tolerance: The lithium enolate of TBSMA is highly nucleophilic, often effective against sterically hindered ketones where phosphorus ylides fail.

Part 1: Strategic Profile & Chemical Utility

Comparison of Olefination Methodologies

In process chemistry, selecting the correct olefination reagent is critical for yield and impurity management.

| Feature | TBSMA (Peterson) | Wittig Reagents | HWE Reagents |

| Byproduct | Siloxanes (Liquid/Volatile) | Ph | Phosphate salts (Water soluble) |

| Atom Economy | Moderate | Poor (High MW waste) | Good |

| Steric Bulk | High tolerance (Reactive Enolate) | Low tolerance | Moderate |

| E/Z Selectivity | Tunable (Acid/Base elimination) | Substrate dependent | High (E-selective) |

| Post-Reaction | t-Butyl ester (Acid cleavable) | Variable | Variable |

Decision Logic for Reagent Selection

The following decision tree illustrates when to deploy TBSMA in a synthetic route.

Figure 1: Decision matrix for selecting TBSMA over phosphorus-based alternatives in process chemistry.

Part 2: Core Application – The Peterson Olefination[1]

Mechanism of Action

The reaction proceeds via the formation of an

Figure 2: Mechanistic pathway of the Peterson Olefination using TBSMA.

Part 3: Experimental Protocols

Protocol A: Standard Synthesis of (E)- -Unsaturated Esters

Scope: General synthesis for aldehydes and unhindered ketones. Scale: 10 mmol (scalable to kg).

Reagents

-

TBSMA: 1.1 equivalents (2.07 g for 10 mmol scale).

-

LHMDS (Lithium Hexamethyldisilazide): 1.1 equivalents (1.0 M in THF). Note: LHMDS is preferred over LDA for industrial scales due to higher stability and non-nucleophilic nature.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology

-

Enolate Formation:

-

Charge a flame-dried reaction vessel with anhydrous THF (50 mL) under nitrogen/argon atmosphere.

-

Add TBSMA (1.1 eq) via syringe.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add LHMDS (1.1 eq) dropwise over 15 minutes. Ensure internal temperature does not rise above -70°C.

-

Expert Insight: Stir for 30–45 minutes at -78°C to ensure complete enolization. Incomplete enolization leads to self-condensation side products.

-

-

Addition of Electrophile:

-

Dissolve the aldehyde/ketone (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the substrate solution dropwise to the enolate mixture at -78°C.

-

Stir at -78°C for 1 hour.

-

-

Elimination & Warming:

-

Remove the cooling bath and allow the reaction to warm to 0°C or room temperature (RT) over 2 hours.

-

Monitoring: Monitor via TLC or HPLC. For most esters, the elimination of the silyl group occurs spontaneously upon warming (forming the thermodynamically stable E-isomer).

-

-

Workup:

-

Quench the reaction with saturated aqueous NH

Cl (30 mL). -

Extract with Ethyl Acetate or MTBE (3 x 30 mL).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification:

-

Purify via silica gel chromatography (Hexanes/EtOAc).

-

Note: Silicon byproducts are often removed in the solvent front.

-

Protocol B: Acid-Mediated Cleavage (Deprotection)